molecular formula C4H11ClN2 B13939436 (1-Methylcyclopropyl)hydrazine hydrochloride

(1-Methylcyclopropyl)hydrazine hydrochloride

Cat. No.: B13939436
M. Wt: 122.60 g/mol
InChI Key: LBEGUUNLNFJDSY-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)hydrazine hydrochloride is an organic compound with the molecular formula C4H10ClN2 It is a derivative of hydrazine, featuring a cyclopropyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Methylcyclopropyl)hydrazine hydrochloride typically involves the reaction of cyclopropylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. One common method includes the reaction of rolicyprine with N-Boc-O-tosyl hydroxylamine in an organic solvent at low temperatures, followed by deprotection with hydrogen chloride to yield the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclopropyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides are employed under basic conditions.

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted cyclopropyl compounds .

Scientific Research Applications

(1-Methylcyclopropyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of hydrazones and other nitrogen-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form hydrazones and other derivatives, which can interact with biological macromolecules and alter their function .

Comparison with Similar Compounds

    Cyclopropylhydrazine: Similar in structure but lacks the methyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclopropyl group.

    Ethylhydrazine: Features an ethyl group in place of the cyclopropyl group.

Uniqueness: (1-Methylcyclopropyl)hydrazine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other hydrazine derivatives may not be as effective .

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

(1-methylcyclopropyl)hydrazine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-4(6-5)2-3-4;/h6H,2-3,5H2,1H3;1H

InChI Key

LBEGUUNLNFJDSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NN.Cl

Origin of Product

United States

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